molecular formula C6H12O3 B087786 4-Hydroxyhexanoic acid CAS No. 13532-38-2

4-Hydroxyhexanoic acid

Cat. No.: B087786
CAS No.: 13532-38-2
M. Wt: 132.16 g/mol
InChI Key: ABIKNKURIGPIRJ-UHFFFAOYSA-N
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Description

4-Hydroxyhexanoic acid (CAS 13532-38-2) is a six-carbon hydroxy acid with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol. This compound is of significant interest in biotechnology and materials science, particularly as a precursor for the synthesis of biopolymers. Research has demonstrated that this compound can be utilized as a carbon source by various aerobic Gram-negative bacteria for the biosynthesis of polyhydroxyalkanoates (PHA), a class of biodegradable and biocompatible polyesters. In studies, recombinant bacterial strains have incorporated this compound into terpolyesters alongside monomers like 3-hydroxybutyric acid and 3-hydroxyhexanoic acid, as confirmed by gas chromatographic and nuclear magnetic resonance spectroscopic analyses. This highlights its value as a monomer for creating novel polymeric materials with tailored properties. Beyond its primary application in polymer production, the compound is also relevant in other research areas, including metabolic studies and as a building block in organic synthesis. This compound is classified as a dangerous good. It is characterized by a melting point of approximately 177 °C and a predicted pKa of 4.62. Researchers can store this chemical sealed in a dry environment at 2-8°C. This product is intended for research and further manufacturing applications only and is not designed for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

4-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIKNKURIGPIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

781658-18-2
Record name Hexanoic acid, 4-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781658-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20870045
Record name 4-Hydroxyhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13532-38-2
Record name 4-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthesis and Endogenous Metabolic Pathways of 4 Hydroxyhexanoic Acid

Mammalian Metabolic Intermediates and Pathways Involving 4-Hydroxyhexanoic Acid

This compound is a naturally occurring six-carbon hydroxy fatty acid that plays a role in mammalian lipid metabolism. ontosight.ai Its presence and metabolism are linked to fundamental cellular processes, including energy production and the synthesis of signaling molecules.

Role in β-Oxidation Pathways and Related Enzymes (e.g., ACAD10, ACAD11)

The breakdown of 4-hydroxy fatty acids, including this compound, involves a specialized pathway to prepare them for entry into the conventional β-oxidation spiral. Two key enzymes, Acyl-CoA Dehydrogenase 10 (ACAD10) and Acyl-CoA Dehydrogenase 11 (ACAD11), are crucial for this process. researchgate.netnih.govnih.gov Unlike typical ACAD enzymes, ACAD10 and ACAD11 possess a unique bifunctional character, containing both a kinase domain and an acyl-CoA dehydrogenase domain. researchgate.netnih.gov

The metabolic entry of this compound into β-oxidation proceeds through the following steps:

Phosphorylation: The kinase domain of ACAD10 or ACAD11 phosphorylates the 4-hydroxy group of 4-hydroxyhexanoyl-CoA. researchgate.netnih.govresearchgate.net

Elimination: The acyl-CoA dehydrogenase domain then catalyzes the elimination of the phosphate (B84403) group, which results in the formation of an enoyl-CoA intermediate. researchgate.netnih.gov

Studies using knockout cell lines have revealed that ACAD10 preferentially metabolizes shorter-chain 4-hydroxy fatty acids, such as this compound (a 6-carbon molecule), while ACAD11 is more involved with longer-chain variants (e.g., 10 carbons). researchgate.netnih.gov This substrate preference appears to be influenced by their subcellular localization, with ACAD10 being mitochondrial and ACAD11 primarily peroxisomal. researchgate.netnih.govnih.govresearchgate.net

Interestingly, ACAD10 undergoes internal cleavage during its maturation, separating the kinase domain and a haloacid dehalogenase (HAD) domain from the ACAD domain. researchgate.netnih.gov While the HAD domain in ACAD10 shows negligible phosphatase activity, it appears to have a regulatory function, as its inactivation leads to a significant increase in the kinase activity. researchgate.netnih.gov This suggests a mechanism to prevent the accumulation of the phosphorylated intermediate. researchgate.netnih.gov

EnzymeSubcellular LocalizationPreferred Substrate Chain LengthFunction in this compound Metabolism
ACAD10 MitochondriaShorter-chain (e.g., 6 carbons)Phosphorylates 4-hydroxyacyl-CoAs and facilitates their entry into mitochondrial β-oxidation. researchgate.netnih.govresearchgate.net
ACAD11 PeroxisomesLonger-chain (e.g., 10 carbons)Phosphorylates 4-hydroxyacyl-CoAs and facilitates their entry into peroxisomal β-oxidation. researchgate.netnih.govresearchgate.net

Interplay with Acylcarnitine Metabolism (e.g., 4-Hydroxyhexanoylcarnitine)

Acylcarnitines are essential for transporting fatty acids across the mitochondrial membrane for β-oxidation. hmdb.cahmdb.cahmdb.ca this compound can be esterified with carnitine to form 4-hydroxyhexanoylcarnitine. hmdb.ca This compound is classified as a medium-chain acylcarnitine, as it possesses a six-carbon acyl group. hmdb.ca The formation of 4-hydroxyhexanoylcarnitine allows for its transport into the mitochondria, where it can then undergo the metabolic processes described in the previous section. hmdb.ca The synthesis of medium-chain acylcarnitines can occur through direct esterification with L-carnitine or via the peroxisomal metabolism of longer-chain acylcarnitines. hmdb.cahmdb.ca

Implications for Metabolic Syndrome and Related Disorders

Alterations in the levels of acylcarnitines, including those derived from hydroxy fatty acids, have been associated with metabolic disorders. Elevated levels of 4-hydroxyhexanoylcarnitine have been observed in the urine of individuals with metabolic syndrome. hmdb.caspringermedizin.de Furthermore, studies have linked elevated serum concentrations of hydroxyhexanoylcarnitine (C6:0-OH) with coronary artery disease. nih.gov Research has also shown that another isomer, 6-hydroxyhexanoic acid, can protect against obesity and insulin (B600854) resistance, suggesting complex and specific roles for different hydroxyhexanoic acid isomers in metabolic health. nih.govresearchgate.netbiorxiv.org

Microbial Biosynthetic Routes to this compound

Microorganisms can produce and metabolize this compound through various pathways, often as part of their fatty acid metabolism. elsevierpure.com

Pathways from Fatty Acid Metabolism in Microorganisms

Certain bacteria, particularly aerobic Gram-negative species like Pseudomonas putida and Alcaligenes eutrophus, can utilize this compound as a carbon source. elsevierpure.com This metabolism is often linked to the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters that serve as intracellular carbon and energy storage compounds. elsevierpure.com Under conditions of nitrogen limitation, these bacteria can incorporate 4-hydroxyhexanoate into PHA polymers. elsevierpure.com

The biosynthesis of PHAs containing 4-hydroxyhexanoate typically involves intermediates from the β-oxidation pathway of fatty acids. Recombinant strains of Pseudomonas putida and Alcaligenes eutrophus have been shown to incorporate 4-hydroxyhexanoate into PHAs when cultivated in its presence. elsevierpure.com

Enzymatic Conversions and Intermediates in Microbial Systems

The enzymatic machinery for synthesizing and incorporating this compound into PHAs involves PHA synthases, which have a broad substrate specificity. oup.com In some engineered microbial systems, a multi-step enzymatic cascade has been developed to produce 6-hydroxyhexanoic acid from cyclohexane (B81311). This involves a cytochrome P450 monooxygenase, a cyclohexanol (B46403) dehydrogenase, a cyclohexanone (B45756) monooxygenase, and a lactonase. frontiersin.org

The bacterial metabolism of related compounds, such as levulinic acid (4-ketopentanoic acid) in Pseudomonas putida, involves a series of enzymes encoded by the Lva operon. researchgate.net This pathway includes the formation of a 4-phosphohydroxypentanoyl-CoA, which shares similarities with the phosphorylation step observed in mammalian metabolism of 4-hydroxy fatty acids. researchgate.netresearchgate.net

Furthermore, some microorganisms can produce related compounds. For instance, Bacillus cereus has been found to produce 4-keto-5-amino-6-hydroxyhexanoic acid. nih.gov Additionally, enzymatic processes have been developed for the synthesis of related chiral intermediates, such as the conversion of 2-keto-6-hydroxyhexanoic acid to L-6-hydroxynorleucine using glutamate (B1630785) dehydrogenase. nih.gov

Microbial SpeciesMetabolic ContextKey Enzymes/PathwaysProduct(s)
Pseudomonas putida, Alcaligenes eutrophusPolyhydroxyalkanoate (PHA) synthesisPHA synthase, β-oxidation pathwayPoly(4-hydroxyhexanoate) and other PHAs elsevierpure.com
Engineered Pseudomonas taiwanensisBioconversion of cyclohexaneCytochrome P450 monooxygenase, cyclohexanol dehydrogenase, cyclohexanone monooxygenase, lactonase6-Hydroxyhexanoic acid frontiersin.org
Bacillus cereusSecondary metabolismNot fully elucidated4-Keto-5-amino-6-hydroxyhexanoic acid nih.gov

Stereochemical Considerations in this compound Biosynthesis ((4R)- and (4S)-4-Hydroxyhexanoic Acid)

The chirality of the carbon atom bearing the hydroxyl group in this compound (4-HHA) results in two distinct stereoisomers: (4R)-4-hydroxyhexanoic acid and (4S)-4-hydroxyhexanoic acid. smolecule.com This stereochemistry is a critical factor in the compound's biological roles and metabolic pathways, as enzymes typically exhibit high stereospecificity. The biosynthesis of these enantiomers is governed by specific enzymatic systems that dictate the spatial arrangement of the resulting molecule.

The primary and most well-documented biosynthetic pathway involving this compound is its incorporation into polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by a wide variety of bacteria as intracellular carbon and energy storage materials. smolecule.comnih.gov These biopolymers are composed of hydroxyalkanoic acid monomers, with 4-HHA being one of the constituents that can be integrated into the polymer chain. elsevierpure.com

Research has unequivocally demonstrated that the enzymes responsible for PHA synthesis, known as PHA synthases (PhaC), are highly stereospecific. sci-hub.se These enzymes exclusively polymerize the (R)-enantiomers of hydroxyalkanoic acids. sci-hub.segoogle.com Consequently, when this compound is incorporated into a PHA polymer, it is exclusively in the form of (4R)-4-hydroxyhexanoyl-CoA. This specificity is a hallmark of PHA biosynthesis, ensuring the production of optically active polymers with uniform stereochemistry. sci-hub.segoogle.com

The biosynthesis can occur in recombinant bacteria, such as Pseudomonas putida and Alcaligenes eutrophus, that have been engineered with the PHA biosynthesis genes from other organisms like Thiocapsa pfennigii. elsevierpure.com When these recombinant strains are supplied with this compound as a carbon source, they can incorporate it into a terpolyester composed of 3-hydroxybutyric acid, 3-hydroxyhexanoic acid, and this compound. elsevierpure.com The key enzymatic step conferring stereospecificity in this pathway is the PHA synthase, which selects the (R)-isomer for polymerization.

In contrast to the well-defined biosynthesis of the (4R)-isomer, the natural biosynthetic pathways leading to (4S)-4-hydroxyhexanoic acid are not prominently documented in scientific literature. The overwhelming focus of research has been on the (R)-enantiomer due to its role as a substrate for the stereospecific PHA synthases. While chemical synthesis methods can produce either enantiomer, the endogenous biological production of the (4S)-form remains an area with limited research findings. smolecule.com

The table below summarizes the key enzymes and stereochemical outcomes in the known biosynthetic context of this compound.

Enzyme/SystemSubstrate(s)ProductStereochemistryOrganism Type
PHA Synthase (PhaC)(4R)-4-Hydroxyhexanoyl-CoAPoly(4-hydroxyhexanoate)(R)-configuration maintainedBacteria

This table reflects the stereospecificity of the well-established PHA biosynthesis pathway. Information on specific enzymes for the de novo synthesis of (4R)- or (4S)-4-hydroxyhexanoic acid from precursor metabolites is limited.

Microbial Production and Bioprocess Engineering of 4 Hydroxyhexanoic Acid

Screening and Characterization of 4-Hydroxyhexanoic Acid-Producing Microorganisms

The identification and characterization of microorganisms capable of producing or incorporating this compound are crucial first steps in developing a microbial production platform. Both bacteria and fungi have been investigated for their potential in this regard.

Several aerobic Gram-negative bacteria have demonstrated the ability to utilize this compound as a carbon source and incorporate it into polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. While many wild-type strains can grow on 4HHx, recombinant strains have shown significantly higher incorporation rates. researchgate.netelsevierpure.com

Notably, PHA-negative mutants of Pseudomonas putida GPp104 and Alcaligenes eutrophus PHB⁻4, when engineered with the PHA biosynthesis genes from Thiocapsa pfennigii, were able to incorporate 4HHx into PHAs. researchgate.netelsevierpure.com When cultivated with 4HHx as the sole carbon source under nitrogen-limiting conditions, the recombinant P. putida strain incorporated 4HHx at a molar fraction of up to 47%. researchgate.netelsevierpure.com In contrast, the recombinant A. eutrophus strain showed a much lower incorporation of 1.4%. researchgate.netelsevierpure.com

Rhodococcus ruber has also been identified as a bacterium capable of accumulating PHAs containing 4HHx when it is supplied as a carbon source. However, the molar fraction of 4HHx in the resulting polymer was found to be a maximum of 1.3 mol%, alongside other monomers like 3-hydroxybutyric acid, 3-hydroxyvaleric acid, and 3-hydroxyhexanoic acid. researchgate.netelsevierpure.com

MicroorganismStrain Type4HHx Incorporation (mol%)Key Findings
Pseudomonas putida GPp104Recombinantup to 47%Incorporated 4HHx into a terpolyester of 3-hydroxybutyric acid, 3-hydroxyhexanoic acid, and this compound. researchgate.netelsevierpure.com
Alcaligenes eutrophus PHB⁻4Recombinant1.4%Showed the ability to incorporate 4HHx, though at a lower level compared to P. putida. researchgate.netelsevierpure.com
Rhodococcus ruberWild-typeup to 1.3%Accumulated a polyester (B1180765) containing 4HHx along with other hydroxyalkanoates. researchgate.netelsevierpure.com

Fungi are known to be prolific producers of a wide array of secondary metabolites, including various organic acids. nih.govnih.govfrontiersin.orgnih.gov The genus Phomopsis, which includes many endophytic fungi, has been investigated for its capacity to produce structurally diverse and biologically active compounds. nih.govnih.govfrontiersin.orgnih.gov While species of Phomopsis have been shown to produce metabolites such as polyketides, alkaloids, and other organic acids like 3-nitropropionic acid, the specific production of this compound by Phomopsis sp. HYP11 or other fungal strains is not extensively documented in the scientific literature. The exploration of fungal biodiversity remains a promising avenue for the discovery of novel microorganisms capable of synthesizing this compound.

Metabolic Engineering Strategies for Enhanced this compound Production

To improve the efficiency and yield of this compound production, researchers have turned to metabolic engineering. These strategies involve the modification of microbial metabolic pathways to channel more carbon flux towards the desired product and to enhance the specificity of its formation.

The biosynthesis of this compound can be achieved through the reconstruction and optimization of metabolic pathways in host organisms like Escherichia coli and Pseudomonas putida. A common approach involves leveraging intermediates from central carbon metabolism and introducing heterologous genes to create a novel pathway for the target molecule.

For the production of related hydroxyalkanoates, pathways have been engineered starting from acetyl-CoA. In recombinant E. coli, the introduction of genes encoding for β-ketothiolase, acetoacetyl-CoA reductase, and PHA synthase from other bacteria has enabled the production of various PHAs. elsevierpure.comtandfonline.com These foundational pathways can be further modified to produce specific hydroxy acids. For instance, the reverse β-oxidation pathway has been explored for the synthesis of C6-monomers from fructose (B13574) in engineered Ralstonia eutropha.

Genetic manipulation plays a pivotal role in optimizing microbial strains for enhanced production of this compound. Key strategies include the overexpression of crucial enzymes in the biosynthetic pathway and the deletion of genes that lead to the formation of competing byproducts.

In the context of PHA production in Pseudomonas putida, several genetic modifications have proven effective. These include:

Deletion of competing pathway genes: Knocking out genes involved in β-oxidation (e.g., fadBA) can prevent the degradation of fatty acid intermediates that could otherwise be channeled towards 4HHx synthesis.

Overexpression of key biosynthetic genes: Increasing the expression of genes such as PHA synthase (phaC) can enhance the polymerization of hydroxyacyl-CoA monomers.

Redirecting carbon flux: Modifying central metabolic pathways to increase the pool of precursors like acetyl-CoA is a common strategy. This can be achieved by deleting genes that divert carbon to other products, such as organic acids or ethanol. elsevierpure.com

Metabolic Engineering StrategyTarget Gene(s)OrganismObjective
Overexpression of PHA synthasephaCPseudomonas putida, E. coliIncrease polymerization of hydroxyacyl-CoAs.
Deletion of β-oxidation genesfadBAPseudomonas putidaPrevent degradation of fatty acid intermediates.
Deletion of byproduct formation genesldhA (lactate), pflB (formate)E. coliRedirect carbon flux towards acetyl-CoA. elsevierpure.com
Pathway reconstructionHeterologous genes for reverse β-oxidationRalstonia eutrophaEnable synthesis of C6 monomers from sugars.

Bioprocess Development and Optimization for this compound Accumulation

The successful microbial production of this compound on a larger scale is highly dependent on the development and optimization of the bioprocess. This involves fine-tuning fermentation conditions to maximize product accumulation while maintaining cell viability and productivity.

Key parameters that are often optimized include the composition of the culture medium, pH, temperature, aeration, and the feeding strategy. For PHA production, a two-stage cultivation process is frequently employed. In the first stage, cells are grown to a high density under nutrient-rich conditions. In the second stage, a key nutrient, such as nitrogen or phosphorus, is limited, while an excess of the carbon source is provided to trigger the accumulation of PHAs.

Fed-batch fermentation is a widely used strategy to achieve high cell densities and high product titers. researchgate.net This technique involves the controlled feeding of nutrients throughout the fermentation process, which helps to avoid substrate inhibition and maintain optimal conditions for growth and production. Different feeding strategies, such as constant feeding, exponential feeding, and feedback-controlled feeding, can be implemented to optimize the process. For instance, in the production of medium-chain-length PHAs by P. putida, fed-batch cultures have demonstrated high volumetric productivities. researchgate.net

Bioprocess ParameterOptimization StrategyImpact on Production
Feeding StrategyFed-batch culture (e.g., exponential feeding)Achieves high cell density and product titers by avoiding substrate inhibition. researchgate.net
Nutrient LimitationNitrogen or phosphorus limitation in the production phaseTriggers the accumulation of intracellular PHAs. researchgate.netelsevierpure.com
pHControlled at an optimal level (e.g., 6.5-7.0)Maintains enzymatic activity and cell viability.
Dissolved OxygenMaintained at a specific level through controlled aeration and agitationEnsures sufficient oxygen for aerobic metabolism without causing oxidative stress.

Fermentation Conditions and Nutrient Limitation (e.g., Nitrogen Starvation)

The manipulation of fermentation conditions, particularly nutrient availability, is a critical strategy for optimizing the microbial production of desired compounds. In the context of this compound, it has been identified as a constituent of biosynthetic polyhydroxyalkanoates (PHAs), which are polyesters produced by various bacteria as carbon and energy storage materials.

The synthesis of these polymers is often triggered by specific nutrient limitations in the presence of an excess carbon source. Nitrogen starvation is a well-established method to induce PHA accumulation. When microorganisms encounter a limited supply of an essential nutrient like nitrogen, cell growth is curtailed, and the metabolic flux of the excess carbon is redirected towards the synthesis of storage compounds like PHAs.

Research has shown that recombinant bacterial strains can incorporate 4-HHx into PHAs when cultivated on 4-HHx as a carbon source under nitrogen-limiting conditions. For instance, recombinant Pseudomonas putida GPp104 and Alcaligenes eutrophus PHB⁻4, equipped with PHA-biosynthesis genes from Thiocapsa pfennigii, have demonstrated the ability to incorporate 4-HHx into the polymer structure. elsevierpure.com In these studies, nitrogen starvation was the key trigger that shifted the cellular metabolism from growth towards the synthesis of a terpolyester consisting of 3-hydroxybutyric acid, 3-hydroxyhexanoic acid, and this compound. elsevierpure.com

The principle of nutrient limitation is a cornerstone of many bioprocesses, allowing for controlled production phases. While nutrient excess may favor rapid cell growth, a subsequent limitation phase, such as nitrogen starvation, can effectively switch on the production of the target molecule. nih.gov

Bioreactor System Design and Performance Evaluation (e.g., Stirred-Tank Bioreactors)

The successful translation of microbial synthesis from laboratory shake flasks to a larger, industrially relevant scale depends heavily on the design and operation of bioreactors. Stirred-tank bioreactors (STRs) are commonly employed for microbial fermentations due to their excellent mixing characteristics, efficient mass transfer (especially for oxygen), and precise control over process parameters such as pH, temperature, and nutrient feeding.

In the production of related hydroxyalkanoic acids, such as 6-hydroxyhexanoic acid (6-HA) from cyclohexane (B81311), the performance of whole-cell biocatalysts has been evaluated in STR setups. frontiersin.org For such processes, which often involve volatile and potentially toxic substrates like cyclohexane, the bioreactor design must accommodate specialized feeding strategies. A continuous supply of the substrate via the gas phase is one such strategy that helps to maintain a low but sufficient substrate concentration in the aqueous phase, mitigating toxicity issues. frontiersin.org

Performance evaluation in these systems involves monitoring key parameters over time, including biomass concentration, substrate consumption, and product formation. For the production of 6-HA in an STR, a final concentration of 25 mM (3.3 g/L) was achieved using a recombinant Pseudomonas taiwanensis strain. frontiersin.org The process involved an initial batch cultivation phase to grow the biomass, followed by a fed-batch phase to increase cell density before inducing the biocatalytic pathway and starting the biotransformation with a controlled substrate feed. frontiersin.org

The table below summarizes the performance of a whole-cell biocatalyst for hydroxyhexanoic acid production in a stirred-tank bioreactor.

ParameterValueReference
BiocatalystRecombinant Pseudomonas taiwanensis frontiersin.org
Bioreactor TypeStirred-Tank Bioreactor frontiersin.org
SubstrateCyclohexane (fed via gas phase) frontiersin.org
Final Product Concentration (6-HA)25 mM (3.3 g/L) frontiersin.org
Specific Product Yield0.4 g per g of cell dry weight frontiersin.org
Cultivation StrategyBatch followed by fed-batch frontiersin.org

Challenges in Biocatalytic Performance (e.g., Substrate Limitation, Product Inhibition, Cyclohexane Toxicity)

Despite the promise of biocatalytic routes, several challenges can limit their efficiency and industrial viability. These hurdles often relate to the inherent characteristics of the substrates, products, and the biological catalysts themselves.

Substrate Limitation and Toxicity: For substrates with low aqueous solubility, such as cyclohexane, achieving a sufficient supply to the microbial cells without causing toxicity is a major challenge. frontiersin.org High concentrations of organic solvents like cyclohexane can disrupt cell membranes and inhibit cellular functions. This necessitates sophisticated feeding strategies, like gas-phase feeding, to maintain substrate concentrations below toxic levels but above the threshold required for efficient enzymatic conversion. frontiersin.org

Biocatalyst Stability: The long-term stability of the whole-cell biocatalyst is another critical factor. The metabolic activity required for the biotransformation can impose a burden on the cells, leading to a loss of catalytic activity over time. For instance, in the conversion of cyclohexane to 6-HA, a 50% loss in specific activity was observed within one hour in metabolically active resting cells. frontiersin.org This highlights the need for process strategies that can enhance biocatalyst durability, such as using growing cells or developing more robust enzyme systems. frontiersin.org

Enzymatic and Biocatalytic Synthesis of this compound and Related Ketoacids

The synthesis of this compound and its structural isomers can be achieved through meticulously designed enzymatic pathways, often involving multi-enzyme cascade reactions that mimic the efficiency of natural metabolic routes.

Multi-Enzyme Cascade Reactions (e.g., from Cyclohexanol (B46403) to ε-Caprolactone to this compound)

Multi-enzyme cascades offer an elegant approach to chemical synthesis by combining several reaction steps in a single pot, which minimizes the need for isolating intermediates and reduces waste. researchgate.net The biocatalytic conversion of cyclic alkanes like cyclohexane or cyclohexanol into linear hydroxy acids is a prime example of such a cascade.

A well-studied pathway involves the conversion of cyclohexane into 6-hydroxyhexanoic acid via a four-step enzymatic cascade engineered in Pseudomonas taiwanensis. frontiersin.org This cascade sequentially transforms cyclohexane into cyclohexanol, cyclohexanone (B45756), ε-caprolactone, and finally 6-hydroxyhexanoic acid. frontiersin.org A similar cascade starting from cyclohexanol has been developed in E. coli. This pathway utilizes an alcohol dehydrogenase (ADH) to oxidize cyclohexanol to cyclohexanone, followed by a Baeyer-Villiger monooxygenase (BVMO), specifically a cyclohexanone monooxygenase (CHMO), which converts cyclohexanone into ε-caprolactone. researchgate.netnih.govnih.govresearchgate.net The final step is the hydrolysis of the lactone to the corresponding hydroxy acid, which can occur spontaneously or be catalyzed by a lactonase or lipase. frontiersin.orgresearchgate.net

The table below outlines the enzymes involved in a typical cascade for converting cyclohexanol to hydroxyhexanoic acid.

StepSubstrateEnzymeProductReference
1CyclohexanolAlcohol Dehydrogenase (ADH)Cyclohexanone nih.govnih.govresearchgate.net
2CyclohexanoneCyclohexanone Monooxygenase (CHMO)ε-Caprolactone nih.govnih.govresearchgate.net
3ε-CaprolactoneLactonase / Lipase6-Hydroxyhexanoic Acid frontiersin.orgresearchgate.net

Specific Enzyme Systems and Cofactor Regeneration (e.g., D-Amino Acid Oxidase, Glutamate (B1630785) Dehydrogenase)

Many of the key enzymatic steps in these cascades, particularly the oxidation reactions catalyzed by dehydrogenases and monooxygenases, are dependent on expensive cofactors such as NAD(P)H. illinois.eduillinois.edu For a process to be economically viable, these cofactors must be regenerated in situ rather than being supplied in stoichiometric amounts. illinois.edunih.gov

An effective strategy for cofactor regeneration is to couple a secondary reaction that replenishes the consumed cofactor. In the cascade converting cyclohexanol to ε-caprolactone, the ADH-catalyzed oxidation of cyclohexanol reduces NADP⁺ to NADPH. nih.govnih.govresearchgate.net This NADPH is then consumed by the CHMO in the subsequent step, which oxidizes cyclohexanone. This elegant coupling creates a self-sufficient system where the ADH reaction continuously regenerates the NADPH required by the CHMO. nih.govnih.govresearchgate.net

In other biocatalytic systems, dedicated enzyme systems are employed for cofactor regeneration. For example, glucose dehydrogenase is often used to regenerate NADPH by oxidizing glucose. Another common system for regenerating NADH involves the use of formate (B1220265) dehydrogenase, which oxidizes formate to carbon dioxide.

Stereoselective Biocatalysis for Chiral Intermediates

Enzymes are renowned for their high stereoselectivity, an attribute that is particularly valuable for the synthesis of chiral molecules, which are common in pharmaceuticals and other fine chemicals. Biocatalysis can provide access to enantiomerically pure compounds that are difficult to obtain through traditional chemical methods.

In the context of hydroxyhexanoic acids, the carbon atom bearing the hydroxyl group (C4 in 4-HHx) is a chiral center. Therefore, this compound can exist as two enantiomers, (R)-4-hydroxyhexanoic acid and (S)-4-hydroxyhexanoic acid. The enzymatic synthesis of such compounds can be designed to produce a single enantiomer with high purity.

This is achieved by using stereoselective enzymes, such as certain alcohol dehydrogenases or ketoreductases, that preferentially catalyze the reaction for one stereoisomer. For example, the reduction of a corresponding ketoacid (4-oxohexanoic acid) using a specific ketoreductase can yield either the (R)- or (S)-hydroxy acid, depending on the enzyme's stereopreference. This approach is widely used to produce chiral alcohol intermediates for various applications. scispace.com The ability to control stereochemistry is a significant advantage of biocatalysis, enabling the synthesis of specific, biologically active isomers. researchgate.net

Lack of Specific Research Data Precludes a Detailed Analysis of this compound Enzymatic Production Scale-Up

A thorough review of available scientific literature reveals a significant gap in research specifically detailing the scale-up considerations for the enzymatic production of this compound as a free chemical. The majority of existing studies focus on the compound's role as a monomer incorporated into biopolymers or on the production of its isomer, 6-hydroxyhexanoic acid. Consequently, the data required to construct a detailed and scientifically accurate article on the industrial-scale enzymatic synthesis of this compound, as per the specified outline, is not present in the public domain.

Research into the microbial production of this compound has primarily centered on its inclusion in polyhydroxyalkanoates (PHAs). Studies have shown that various bacteria, such as recombinant strains of Pseudomonas putida and Alcaligenes eutrophus, can incorporate this compound into PHA terpolyesters when the acid is supplied as an external carbon source. In this context, the key enzyme is PHA synthase, which polymerizes the monomer into the larger bioplastic material. However, this research does not address the synthesis of this compound as a standalone product or the challenges associated with scaling up its production and purification.

In contrast, substantial research has been conducted on the enzymatic and whole-cell biocatalytic production of the closely related isomer, 6-hydroxyhexanoic acid, a valuable precursor for ε-caprolactone and the biodegradable polymer polycaprolactone. Detailed studies describe multi-step enzymatic cascades in recombinant microorganisms like Pseudomonas taiwanensis for the conversion of substrates such as cyclohexane into 6-hydroxyhexanoic acid. This body of work includes data on bioreactor design, process optimization, product titers, and downstream processing—elements that would be crucial for a scale-up analysis.

While the general principles of scaling up enzymatic processes are well-established and would theoretically apply to this compound production, their specific application remains speculative without direct experimental data. Key scale-up considerations that would need to be addressed include:

Biocatalyst Development: Identification and optimization of a highly specific and efficient enzyme or whole-cell catalyst for this compound production.

Bioreactor Design and Operation: Selection of an appropriate bioreactor (e.g., stirred-tank, packed-bed) and optimization of critical process parameters such as temperature, pH, aeration, and substrate feeding strategy to maximize productivity and titer.

Downstream Processing: Development of a robust and economical purification train to recover high-purity this compound from a complex fermentation broth. This would likely involve steps like cell removal (centrifugation, microfiltration), product extraction, and final polishing (chromatography, crystallization).

Techno-economic Feasibility: Analysis of the production costs, including raw materials, enzyme/catalyst stability and reusability, energy consumption, and downstream purification expenses, to determine commercial viability.

Without specific research addressing these points for this compound, any attempt to create a detailed article on its production scale-up would be based on inference from related but distinct chemical processes. Such an approach would not meet the required standards of scientific accuracy and specificity. Therefore, until dedicated research on the biocatalytic production and scale-up of free this compound is published, a comprehensive and authoritative article on this specific topic cannot be generated.

Research on 4 Hydroxyhexanoic Acid Derivatives

Structural Elucidation and Characterization of Novel Derivatives

The study of 4-hydroxyhexanoic acid derivatives often begins with their discovery and characterization, a process that involves both isolation from natural sources and targeted synthesis in the laboratory.

Isolation from Natural Sources (e.g., Fungal Metabolites)

Fungi are a significant source of bioactive secondary metabolites, which are compounds not essential for their growth but often possessing unique chemical structures and biological activities. The isolation of novel compounds from fungi is a meticulous process that begins with the cultivation of the fungal strain, often isolated from unique environments like marine sediments.

The general workflow for isolating fungal metabolites involves several key steps:

Cultivation: The fungus is grown on a suitable nutrient medium, such as potato dextrose agar (B569324) (PDA), to encourage the production of secondary metabolites.

Extraction: The fungal biomass and the culture medium are extracted using organic solvents, like ethyl acetate, to separate the metabolites from the aqueous environment.

Fractionation: The crude extract undergoes bioassay-guided fractionation, a process where the extract is separated into fractions using chromatographic techniques. Each fraction is tested for biological activity to guide further purification.

Purification: The active fractions are subjected to further chromatographic separation, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate pure compounds.

Structure Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While fungi produce a vast array of secondary metabolites, the specific isolation of this compound or its simple derivatives as major products is not extensively documented in readily available literature. However, more complex molecules containing related structural motifs are frequently discovered. For instance, studies on marine-derived fungi have led to the isolation of a variety of novel bioactive compounds, showcasing the potential for discovering new derivatives of hydroxy fatty acids.

Synthesis and Derivatization Strategies of this compound

The synthesis and derivatization of this compound are crucial for creating novel molecules with potentially enhanced or new biological activities. These strategies allow researchers to systematically modify the structure of the parent compound and study the effects of these changes.

Key derivatization strategies for this compound include:

Esterification: The carboxylic acid group of this compound can react with various alcohols to form esters. This modification can alter the compound's polarity and its ability to cross biological membranes.

Oxidation: The secondary hydroxyl group at the C4 position can be oxidized to a ketone, forming 4-oxohexanoic acid. This transformation introduces a new functional group that can participate in a different set of chemical reactions.

Condensation Reactions: The hydroxyl and carboxylic acid groups can participate in condensation reactions with other molecules to form larger structures, such as polyesters.

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This is a common strategy in medicinal chemistry to create more stable and biologically active compounds.

These derivatization approaches provide a versatile toolkit for chemists to generate a library of this compound derivatives for further investigation.

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through both traditional chemical methods and modern biocatalytic approaches. Each methodology offers distinct advantages in terms of scalability, stereoselectivity, and environmental impact.

Chemical Synthesis Routes for Specific Derivatives

Traditional chemical synthesis provides robust and scalable routes to this compound and its derivatives. Common approaches include:

Reduction of Hexanoic Acid Derivatives: A key starting material for the synthesis of this compound is a hexanoic acid derivative with a ketone at the C4 position (4-oxohexanoic acid). The ketone can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄).

Hydrolysis of Lactones: γ-Hexalactone, the intramolecular ester of this compound, can be hydrolyzed under acidic or basic conditions to yield the open-chain hydroxy acid. This is a reversible reaction, and the equilibrium can be shifted towards the hydroxy acid by controlling the reaction conditions.

These chemical methods are well-established and can be adapted to produce a wide range of derivatives by using appropriately substituted starting materials.

Biocatalytic Approaches to Chiral Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity, often under mild reaction conditions. This approach is particularly valuable for the synthesis of chiral molecules, where a specific stereoisomer is desired.

For the synthesis of chiral this compound derivatives, several biocatalytic strategies have been explored:

Multi-Enzyme Cascade Reactions: A notable biocatalytic route involves a multi-enzyme cascade that starts from cyclohexanol (B46403). smolecule.com The process uses an alcohol dehydrogenase to oxidize cyclohexanol to cyclohexanone (B45756), followed by a Baeyer-Villiger monooxygenase to convert cyclohexanone to ε-caprolactone. smolecule.com Finally, a hydrolase cleaves the lactone to produce this compound. smolecule.com This one-pot reaction sequence is highly efficient and environmentally friendly. smolecule.com

Ketoreductase-Catalyzed Reduction: Chiral alcohols can be synthesized with high enantiomeric excess through the reduction of prochiral ketones using ketoreductases (KREDs). These enzymes, often dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), deliver a hydride to one face of the ketone, leading to the formation of a specific stereoisomer of the alcohol.

Lipase-Catalyzed Kinetic Resolution: Lipases are versatile enzymes that can be used for the kinetic resolution of racemic mixtures of alcohols or esters. In this process, the enzyme selectively acylates or hydrolyzes one enantiomer of the racemate, allowing for the separation of the two enantiomers.

These biocatalytic methods offer a powerful alternative to traditional chemical synthesis, particularly for the production of enantiomerically pure this compound derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for the desired effect.

For hydroxy fatty acids in general, SAR studies have revealed several important principles:

Chain Length: The length of the aliphatic chain can significantly impact biological activity. Changes in chain length can affect the molecule's lipophilicity, which in turn influences its ability to interact with biological targets and cross cell membranes.

Position of the Hydroxyl Group: The location of the hydroxyl group along the fatty acid chain is critical for determining the molecule's biological properties.

Stereochemistry: The stereochemistry of the hydroxyl group (R or S configuration) can have a profound effect on biological activity, as biological targets are often chiral and will interact differently with different enantiomers.

Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or amide can alter the compound's pharmacokinetic properties and its interaction with biological targets.

Comparative Biochemical Analysis with Structurally Related Hydroxy Acids and Lactones (e.g., 2-Ethylhexanoic Acid, γ-Hexalactone)

Metabolic Pathways and Fate:

The metabolic fates of these three compounds diverge significantly. This compound, a straight-chain hydroxy fatty acid, is a known precursor to γ-hexalactone. In biological systems, such as in the characteristic sweet aroma of beef, this compound can be formed from the degradation of larger hydroxy fatty acids and subsequently undergoes intramolecular cyclization to form γ-hexalactone. This lactonization can occur spontaneously or be facilitated by enzymes.

In contrast, 2-ethylhexanoic acid, a branched-chain fatty acid, is primarily metabolized through peroxisomal β-oxidation. This process is distinct from the mitochondrial β-oxidation that typically degrades straight-chain fatty acids. The presence of the ethyl group at the alpha-carbon position hinders the standard mitochondrial enzymatic machinery, necessitating the involvement of peroxisomal enzymes. The metabolism of 2-ethylhexanoic acid in humans leads to various urinary metabolites, including 2-ethyl-3-oxohexanoic acid.

γ-Hexalactone, as the lactone of this compound, can be hydrolyzed back to its open-chain form, this compound, by certain enzymes. Its metabolism is closely tied to that of its precursor. As a volatile flavor and fragrance compound, it can also be directly absorbed and distributed in the body.

Enzymatic Interactions:

The enzymatic interactions of these compounds are tailored to their specific structures. The biosynthesis of γ-hexalactone from this compound is a key enzymatic process. While spontaneous lactonization can occur, enzymes such as unspecific peroxygenases can catalyze the hydroxylation of fatty acids at the C4 position, leading to the formation of the γ-lactone precursor.

The metabolism of 2-ethylhexanoic acid involves a different set of enzymes, primarily those of the peroxisomal β-oxidation pathway. This includes acyl-CoA oxidases and bifunctional proteins that are adapted to handle the steric hindrance of the branched-chain structure.

γ-Hexalactone has been shown to act as a substrate for paraoxonase 1 (PON1), an enzyme with lactonase activity. This interaction can lead to the hydrolysis of the lactone ring, releasing this compound.

Biochemical Effects and Toxicity:

The structural differences also lead to distinct biochemical effects and toxicological profiles. 2-Ethylhexanoic acid is a known developmental and reproductive toxicant in animal studies. It is classified as a substance that may harm the unborn child.

γ-Hexalactone, while generally recognized as safe for use as a flavoring agent in food, has been shown in some studies to induce DNA damage at higher concentrations. In vitro studies have indicated that it can be potentially mutagenic and carcinogenic, though further research is needed to fully understand its in vivo effects.

Information on the specific toxicity of this compound is less prevalent in the literature, as it is often studied in the context of its role as a precursor to γ-hexalactone or as a component of biopolymers.

Interactive Data Table: Comparative Biochemical Properties

PropertyThis compound2-Ethylhexanoic Acidγ-Hexalactone
Molecular Formula C6H12O3C8H16O2C6H10O2
Molar Mass 132.16 g/mol 144.21 g/mol 114.14 g/mol
Structural Class Straight-chain hydroxy fatty acidBranched-chain fatty acidγ-Lactone (cyclic ester)
Primary Metabolic Pathway Intramolecular cyclization (lactonization)Peroxisomal β-oxidationHydrolysis to this compound
Key Metabolic Precursor(s) Degradation of larger hydroxy fatty acids (e.g., from linoleic acid)Industrial synthesis from propyleneThis compound
Key Metabolic Product(s) γ-Hexalactone2-Ethyl-3-oxohexanoic acid and other oxidized metabolitesThis compound
Key Interacting Enzymes Unspecific peroxygenases (in biosynthesis), Lactonases (in hydrolysis)Peroxisomal acyl-CoA oxidases, Bifunctional proteinsParaoxonase 1 (PON1)
Known Biochemical Effects Precursor to aroma compounds, Monomer for biopolymersDevelopmental and reproductive toxicityFlavor and fragrance, Potential for DNA damage at high concentrations

Biological Activities and Therapeutic Potential of 4 Hydroxyhexanoic Acid and Its Derivatives

Antimicrobial Effects and Mechanisms

While research specifically detailing the antimicrobial properties of 4-hydroxyhexanoic acid is limited, studies on structurally related hydroxy fatty acids and their derivatives have revealed significant antimicrobial capabilities. For instance, a study on hexanoic acid demonstrated its ability to reduce and inhibit the growth of the plant pathogen Xanthomonas perforans in a concentration-dependent manner. mdpi.com At concentrations of 1024 and 512 mg/L, hexanoic acid exhibited bactericidal activity within one hour of exposure. mdpi.com

Derivatives of other hydroxy acids have also shown promising antimicrobial effects. For example, various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid displayed structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. hrpub.org Certain synthesized compounds from this series were effective against both Gram-positive and Gram-negative bacteria, as well as drug-resistant Candida species. hrpub.org The inclusion of specific chemical groups, such as heterocyclic substituents, was found to greatly enhance the antimicrobial activity of these derivatives. hrpub.org

The mechanisms underlying the antimicrobial action of related compounds often involve disruption of the cell membrane. A study on 4-hydroxyphenylacetic acid (4-HPCA) demonstrated that it inhibits the growth of Listeria monocytogenes by damaging the cell membrane, leading to a wrinkled morphology and irregular cell shape. nih.gov This damage was confirmed by observing changes in cell membrane integrity, zeta potential, and relative electrical conductivity. nih.gov Furthermore, 4-HPCA was found to decrease the expression of virulence genes in L. monocytogenes. nih.gov Similarly, derivatives of 4-hydroxycoumarin (B602359) have shown antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, by inhibiting their growth. nih.gov

These findings from related hydroxy acid compounds suggest a potential for this compound and its derivatives to possess antimicrobial properties, likely acting through membrane disruption and inhibition of bacterial growth. However, direct research is needed to confirm these potential effects and elucidate the specific mechanisms of this compound.

Antioxidant Properties and Radical-Mediated Processes

The antioxidant potential of phenolic compounds is well-documented, and derivatives of hydroxy acids, including those structurally similar to this compound, have been evaluated for these properties. The core mechanism of their antioxidant activity lies in their ability to scavenge free radicals, thereby mitigating oxidative damage. nih.gov Phenolic acids and their derivatives are recognized for their antioxidant and antiradical activity, which arises from their chemical structure. mdpi.com

For instance, 4-hydroxybenzoic acid, a related compound, demonstrates significant antioxidant effects by neutralizing free radicals and reducing oxidative stress. nih.gov A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were assessed for their antioxidant capabilities using various assays, including the DPPH radical scavenging assay and the ferric ion reduction power (FRAP) assay. nih.govnih.gov The presence of a phenolic group in these molecules is thought to confer significant antioxidative potential. biorxiv.org The hydroxyl group within the phenolic structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus diminishing oxidative damage to cellular components. biorxiv.org

The process of radical scavenging can be quantified using methods like the Oxygen Radical Antioxidant Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) assays. mdpi.com These assays measure the ability of a compound to block the oxidation of a fluorescent probe by peroxyl or hydroxyl radicals, respectively. mdpi.com While specific data on this compound is not available, the established antioxidant activities of its structural analogs highlight a promising area for future investigation into its potential role in combating oxidative stress.

Anti-Inflammatory Activities

Research into the anti-inflammatory properties of this compound is an emerging field, with current understanding largely extrapolated from studies on similar molecules. For example, the closely related medium-chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), has been shown to possess anti-inflammatory effects. biorxiv.org Studies have identified 6-HHA as a bacterial-derived lipid that can ameliorate obesity-associated chronic inflammation. biorxiv.orgmdpi.com In murine models of obesity, 6-HHA improved inflammation and insulin (B600854) resistance. mdpi.com

The anti-inflammatory potential of other related compounds has also been explored. Bioactive compounds containing a cyclohexene (B86901) moiety, which shares structural features with cyclic derivatives of this compound, have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. hmdb.ca Similarly, some 4-arylthiosemicarbazide derivatives have been tested for anti-inflammatory activity. wikipedia.org

Marine organisms are also a source of compounds with anti-inflammatory properties. Macrocyclic lactones and alkaloids isolated from various marine species have been evaluated for their ability to reduce inflammation. mdpi.com For instance, certain compounds have been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and inflammatory cytokines in models of carrageenan-induced inflammation. mdpi.com While these findings are not directly on this compound, they provide a basis for investigating its potential anti-inflammatory activities.

Cytotoxic Effects Against Cancer Cell Lines

While direct studies on the cytotoxic effects of this compound are limited, extensive research on its derivatives and structurally similar compounds has revealed significant anticancer potential.

A variety of derivatives based on scaffolds structurally related to this compound have demonstrated cytotoxic activity against cancer cells. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer properties. biorxiv.org Several of these compounds were able to reduce the viability of A549 non-small cell lung cancer cells by 50% and inhibit their migration in vitro. nih.govbiorxiv.org

Similarly, newly synthesized 4'-hydroxybiphenyl-4-carboxylic acid derivatives have been investigated as potential EGFR allosteric site inhibitors for cancer treatment. One compound from this series showed cytotoxicity against three cancer cell lines, with a particularly strong effect on HCT-116 colorectal cancer cells. Furthermore, derivatives of 4-hydroxyquinoline (B1666331) have been synthesized and assessed for their activity against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. Some of these derivatives displayed selective toxicity towards resistant cancer cells.

Natural compounds with structural similarities also show promise. For instance, Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, exhibits potent anti-proliferative effects against a wide range of human cancer cell lines, including those from breast, colon, melanoma, and ovarian cancers.

The evaluation of the anticancer potential of these compounds involves testing against a panel of human tumor cell lines and assessing their selectivity. For example, some plant extracts have shown greater activity on the HeLa cervical cancer cell line with little activity on the normal Vero cell line, indicating selective toxicity. nih.gov The selectivity index (SI), which is the ratio of the IC50 for normal cells to that of cancer cells, is often used to express the degree of selectivity. nih.gov

Various in vitro assays are employed to determine the cytotoxic effects of these compounds. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a common colorimetric method used to measure the reduction in cell viability. nih.gov This assay was used to evaluate the anticancer activity of extracts from Eupatorium adenophorum on breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. nih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that causes a 50% decrease in cell viability, is a key metric derived from these assays. nih.govnih.gov For example, the IC50 values for an aqueous extract of Synsepalum dulcificum were determined for several colorectal cancer cell lines, including DLD-1, HT-29, SW480, and SW620. nih.gov

The data below summarizes the cytotoxic activity of a Synsepalum dulcificum extract on various colorectal cancer cell lines.

Cell LineIC50 (mg/mL)
DLD-112.3 ± 0.4
HT-2912.5 ± 0.4
SW48012.9 ± 0.4
SW62011.0 ± 0.4

This table shows the half-maximal inhibitory concentration (IC50) of a DMB® aqueous extract on different colorectal cancer cell lines, indicating its cytotoxic potential. nih.gov

Role as Potential Biomarkers in Disease States

Although direct evidence for this compound as a biomarker is still being established, related hydroxy fatty acids have been identified as potential indicators in various disease states, particularly metabolic disorders and conditions of oxidative stress.

The presence of metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes mellitus (T2DM) has been linked to abnormal levels of certain metabolites in blood and fecal samples. For instance, 5-hydroxyhexanoic acid has been found in patients with non-ketotic dicarboxylic aciduria and is also associated with Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inborn error of metabolism. Its urinary excretion is also increased during medium-chain triglyceride (MCT) feeding.

Furthermore, 6-hydroxyhexanoic acid (6-HHA) has been investigated for its role in modulating metabolic dysfunction associated with a high-fat diet. mdpi.com Studies suggest that 6-HHA can protect against obesity-associated systemic metabolic defects. biorxiv.org In a similar vein, elevated serum levels of 2-hydroxybutyrate, another hydroxy fatty acid, may serve as an early indicator of insulin resistance in non-diabetic individuals and predict a worsening of glucose tolerance.

Oxidative stress is another area where related compounds may serve as biomarkers. Oxidative stress can lead to the damage of lipids, proteins, and DNA, and biomarkers can be used to measure the extent of this damage. For example, 4-hydroxynonenal (B163490) (4-HNE) is a well-established biomarker for the oxidative degradation of polyunsaturated fatty acids. Given that oxidative stress plays a role in the pathogenicity of various conditions, identifying and quantifying biomarkers is crucial. mdpi.com The potential of this compound as a biomarker for metabolic disorders or oxidative stress is a promising area for further research, building on the findings for its structurally related compounds.

Despite a comprehensive search of scientific literature, there is no available research data on the investigation of this compound or its direct derivatives as HIV protease inhibitors. The user's strict requirement to focus solely on this specific compound and its derivatives in the context of HIV protease inhibition cannot be met due to the absence of relevant studies in the public domain.

Scientific research into HIV protease inhibitors has explored a wide variety of chemical structures. While compounds containing a "4-hydroxy" moiety, such as 4-hydroxycoumarins and 4-hydroxy-2-pyrones, have been investigated for this purpose, they are structurally distinct from this compound and its derivatives. The existing body of research on this compound primarily pertains to its role in the biosynthesis of polyhydroxyalkanoates in bacteria and its potential applications in the creation of biodegradable polymers.

Therefore, it is not possible to provide an article section on the "Investigation into Pharmaceutical Applications (e.g., HIV Protease Inhibitors)" of this compound that is based on factual, scientific findings as per the user's request.

Applications of 4 Hydroxyhexanoic Acid in Materials Science and Industrial Biotechnology

Precursor for Other Bio-based Materials and Chemicals

Development of Surface Active Monomers and Polymers from Derivatives

The unique bifunctional nature of 4-hydroxyhexanoic acid, possessing both a hydroxyl and a carboxylic acid group, makes it and its derivatives valuable precursors for the synthesis of novel surface-active monomers (surfactants) and polymers. These materials are engineered to exhibit specific interfacial properties, finding applications as emulsifiers, stabilizers, and in the formation of complex polymer structures.

Research has demonstrated the synthesis of novel surface-active maleate (B1232345) and methacrylate (B99206) monomers derived from ω-hydroxy carboxylic acids. rmit.edu.vnresearchgate.net These monomers are designed with a distinct molecular architecture, comprising both hydrophobic elements, such as alkyl chains, and hydrophilic fragments, which can include poly(ethylene glycol) (PEG), quaternary ammonium, sulfonate, or carboxylic acid groups. rmit.edu.vnresearchgate.net This amphiphilic character allows them to effectively reduce surface tension at interfaces, such as the air-water interface. rmit.edu.vnresearchgate.net

The polymerization of these specialized monomers leads to the creation of surface-active polymers with enhanced properties. For instance, the copolymerization of these monomers has been successfully carried out with other vinyl monomers like N-vinylpyrrolidone and styrene. rmit.edu.vn The resulting surface-active copolymers have proven to be effective emulsifiers for creating stable polystyrene colloid dispersions. rmit.edu.vnresearchgate.net A key advantage of these "surfmers" (surface-active monomers) is that they become covalently bonded into the main polymer chain, which enhances the mechanical and electrolyte stability of the resulting latex and reduces surfactant migration. researchgate.net Furthermore, these copolymers can form stable interpolyelectrolyte complexes with polymers that carry an opposite charge. rmit.edu.vnresearchgate.net

The table below summarizes the key components and outcomes of synthesizing these surface-active materials.

Monomer TypeHydrophobic ComponentHydrophilic ComponentPolymerization MethodResulting PolymerKey Property
MaleateAlkyl ChainsPoly(ethylene glycol), Quaternary Ammonium, Sulfonate, Carboxylic FragmentsSolution CopolymerizationSurface-Active CopolymersFormation of stable interpolyelectrolyte complexes
MethacrylateAlkyl ChainsPoly(ethylene glycol), Quaternary Ammonium, Sulfonate, Carboxylic FragmentsEmulsion CopolymerizationSurface-Active CopolymersSuitable as emulsifiers for polystyrene dispersions

Role in Drug Delivery Systems

Polymers derived from this compound are gaining attention in the biomedical field, particularly for their potential in drug delivery systems. As a monomer, this compound can be incorporated into polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms. elsevierpure.com The inclusion of 4-hydroxyhexanoate units into the polymer backbone modifies the physical and thermal properties of the material, making it more suitable for medical applications.

Copolymers such as poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)] and poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [PHBHHx] exhibit properties that are advantageous for controlled drug release. mdpi.comnih.govencyclopedia.pub Increasing the content of comonomers like 4-hydroxybutyrate or 3-hydroxyhexanoate (B1247844) can decrease the polymer's crystallinity and glass transition temperature, resulting in a more flexible and tougher material compared to the brittle poly(3-hydroxybutyrate) (P3HB) homopolymer. mdpi.com This tunability is crucial for designing drug carriers with specific release profiles.

Research into PHA-based nanoparticles has shown their effectiveness in encapsulating lipophilic drugs, thereby enhancing their bioavailability and providing sustained release. nih.govencyclopedia.pub For example, nanoparticles made from PHBHHx have been shown to provide prolonged drug release over many days. encyclopedia.pub The surface of these nanoparticles can be functionalized with targeting ligands to enhance their localization near specific cells, such as cancer cells, thereby improving therapeutic efficacy. encyclopedia.pub Studies have demonstrated that polymers derived from related hydroxy acids are hydrolytically degradable and show low toxicity, with cell viabilities remaining high even at significant polymer concentrations. researchgate.net These characteristics underscore the promising potential of this compound-containing polymers for creating advanced and safe drug delivery systems. researchgate.net

Polymer SystemEncapsulated AgentKey Finding
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) NanoparticlesUsnic AcidProduced stable, intrinsically antimicrobial nanocarriers with no cytotoxicity at effective concentrations. nih.gov
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) NanoparticlesRhodamine B isothiocyanateDemonstrated deep penetration into macrophages and prolonged release over approximately 20 days. encyclopedia.pub
Folic Acid-Functionalized PHBHHx NanoparticlesEtoposideShowed higher in vitro cellular uptake in HeLa cells compared to non-functionalized nanoparticles. encyclopedia.pub

Sustainable Manufacturing Processes Integrating Biological and Chemical Catalysis

The production of this compound and related platform chemicals is shifting towards more sustainable routes that integrate biological and chemical catalysis to utilize renewable biomass resources. researchgate.netrsc.org A key strategy involves the conversion of biomass-derived platform molecules, such as levulinic acid and its derivative γ-valerolactone (GVL), into valuable chemical building blocks. mdpi.comacs.org

One promising pathway begins with the hydrogenation of levulinic acid to 4-hydroxypentanoic acid, which subsequently undergoes dehydration and cyclization to form GVL. spast.orgresearchgate.net This conversion can be achieved using various heterogeneous catalysts. spast.org GVL itself is a stable platform molecule that can be further converted. Tandem catalytic processes are being developed to convert GVL into adipic acid using carbon dioxide and hydrogen, a process that involves the ring-opening of GVL to form intermediates like hydroxypentanoic acids. acs.org

Integrating biocatalysis offers a green and highly selective manufacturing approach. nih.gov For instance, enzymatic processes can be used for the selective oxidation of diols to their corresponding ω-hydroxy acids. researchgate.net Whole-cell biocatalysts, such as Gluconobacter oxydans, have been employed to oxidize 1,6-hexanediol (B165255) to 6-hydroxyhexanoic acid and subsequently to adipic acid. rsc.orgrsc.org This biological oxidation can be precisely controlled by adjusting reaction conditions like pH to favor the production of the hydroxy acid over the diacid. researchgate.net

A fully integrated and sustainable route could, therefore, involve:

Biomass Conversion: Lignocellulosic biomass is processed to yield platform molecules like levulinic acid. mdpi.com

Chemical Catalysis: Levulinic acid is catalytically converted to GVL and then to a suitable precursor through ring-opening and hydrogenation/hydrocarboxylation reactions. acs.orgspast.org

Biocatalysis: Specific enzymes or whole-cell systems are used to perform selective transformations, such as the oxidation of an appropriate C6 precursor to yield this compound. The use of biocatalysts operates under mild conditions and with high selectivity, reducing environmental impact. researchgate.net

This combination of chemo- and biocatalysis represents a powerful strategy for the sustainable production of this compound from renewable feedstocks, aligning with the principles of green chemistry. researchgate.netrsc.org

Process StepStarting MaterialCatalyst TypeIntermediate/ProductKey Advantage
Biomass ValorizationLignocelluloseAcid/Enzyme HydrolysisLevulinic AcidUse of renewable feedstock. mdpi.com
Chemical ConversionLevulinic AcidHeterogeneous Metal Catalyst (e.g., Ru/C)γ-Valerolactone (GVL)Efficient conversion to a stable platform molecule. google.com
Chemo-catalytic Ring Openingγ-Valerolactone (GVL)Rh catalyst with I2 promoterHydroxypentanoic acid intermediatesAccess to linear C5 and C6 acids from GVL. acs.org
Biocatalytic OxidationC6 Diols/AldehydesWhole-cell (G. oxydans) or Isolated Enzymes (e.g., ADH)ω-Hydroxyhexanoic AcidsHigh selectivity and mild, environmentally friendly reaction conditions. researchgate.netrsc.org

Concluding Remarks and Future Research Perspectives on 4 Hydroxyhexanoic Acid

Bridging Fundamental Understanding with Applied Innovations

4-Hydroxyhexanoic acid, a specialty chemical with unique properties, is increasingly recognized for its potential to bridge fundamental chemical principles with practical, innovative applications. A key area where this connection is evident is in the realm of biodegradable polymers. The presence of both a hydroxyl and a carboxylic acid group in its structure allows this compound to serve as a versatile monomer in the synthesis of polyesters and copolymers. This fundamental chemical characteristic is being leveraged to develop novel bioplastics, offering a sustainable alternative to traditional petroleum-based plastics.

Furthermore, the role of this compound as a carbon source for various microorganisms opens up avenues in biotechnology. Its utilization in microbial fermentation processes to produce polyhydroxyalkanoates (PHAs) is a prime example of how its basic metabolic function can be harnessed for innovative material science. Recombinant bacterial strains have been shown to incorporate this compound into PHA terpolyesters, demonstrating the potential for creating tailored biopolymers with specific properties. elsevierpure.com

The following table summarizes the key fundamental properties of this compound and their corresponding applied innovations:

Fundamental PropertyApplied Innovation
Bifunctional (hydroxyl and carboxyl groups)Monomer for biodegradable polyesters and copolymers
Microbial carbon sourceSubstrate for polyhydroxyalkanoate (PHA) bioproduction
Chiral center at C4Potential for stereospecific polymers with unique properties

Addressing Challenges in Large-Scale Bioproduction and Catalysis

Despite its promise, the widespread industrial application of this compound is currently hampered by challenges in its large-scale production, both through biological and chemical routes.

In bioproduction, several hurdles need to be overcome. A common issue in microbial fermentation for organic acid production is the high viscosity of the broth at increased product concentrations, which can impede mixing and oxygen transfer, thereby limiting yield. nih.gov Another significant challenge is the inherent competition between the microbial synthesis of this compound and normal cellular growth, as both processes draw from the same precursor pools. nih.gov Furthermore, the accumulation of organic acid byproducts can create an inhibitory environment for the producing microorganisms. nih.govresearchgate.net The cost and availability of suitable feedstocks also present economic challenges to scaling up bioproduction.

From a chemical catalysis perspective, traditional synthesis methods often require harsh reaction conditions, such as high temperatures and pressures, and may rely on expensive and environmentally challenging metal catalysts. researchgate.net Achieving high selectivity for this compound while minimizing the formation of byproducts is a critical challenge in catalytic processes. researchgate.net The development of efficient and reusable heterogeneous catalysts that can operate under milder conditions is a key area of ongoing research.

Future research should focus on metabolic engineering of microbial strains to enhance precursor supply and product tolerance. Process optimization, including the development of advanced bioreactor designs and continuous fermentation strategies, will also be crucial. nih.gov In the realm of catalysis, the design of novel, highly selective, and robust catalysts, potentially integrating biocatalytic steps, will be essential for economically viable and sustainable production. researchgate.netrsc.org

Exploring Novel Biological Activities and Therapeutic Applications

While direct research into the therapeutic applications of this compound is still in its nascent stages, the broader class of short-chain hydroxy fatty acids to which it belongs has garnered significant interest for its potential health benefits. Short-chain fatty acids (SCFAs) in general are known to play crucial roles in gut health, immune modulation, and even central nervous system function. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Given its structural similarity to other biologically active SCFAs, this compound may possess therapeutic potential in several areas:

Gastrointestinal Health: SCFAs are known to be essential for maintaining intestinal barrier integrity and can have anti-inflammatory effects in the gut. mdpi.com Future studies could investigate if this compound shares these properties and could be beneficial in conditions like inflammatory bowel disease.

Neurodegenerative Disorders: Emerging research suggests a link between gut microbiota-derived SCFAs and brain health, with potential roles in mitigating neuroinflammation and cognitive decline. nih.govresearchgate.net The neuroprotective potential of this compound warrants investigation.

Metabolic Diseases: Some SCFAs have been shown to influence glucose and lipid metabolism, suggesting a potential role in managing conditions like obesity and insulin (B600854) resistance. mdpi.com

Antimicrobial and Anticancer Properties: Derivatives of other hydroxy acids have demonstrated antimicrobial and anticancer activities. globalresearchonline.netmdpi.comresearchgate.net Exploring the potential of this compound and its derivatives in these areas could lead to the development of novel therapeutic agents.

Further research is needed to elucidate the specific biological activities of this compound, including its interaction with cellular receptors and its metabolic fate in the human body. Such studies will be crucial in determining its potential as a therapeutic agent.

Advancements in Sustainable Synthesis and Bio-based Material Development

The drive towards a circular economy has spurred significant advancements in the sustainable synthesis of platform chemicals like this compound from renewable resources. A promising approach involves the integration of biocatalysis and chemical catalysis to convert bio-based feedstocks into valuable chemicals. For instance, a sustainable route has been developed for the production of the related 6-hydroxyhexanoic acid from 1,6-hexanediol (B165255), which can be derived from bio-based 5-hydroxymethylfurfural. rsc.orgrsc.org This integrated approach often involves a microbial oxidation step followed by chemical catalysis, offering a greener alternative to traditional petrochemical processes. rsc.orgrsc.org

These sustainable synthesis routes directly contribute to the development of bio-based materials. As a monomer, this compound produced from renewable feedstocks can be used to create fully bio-based and biodegradable polyesters. These materials have the potential to replace conventional plastics in a wide range of applications, from packaging to biomedical devices.

The development of efficient and cost-effective methods for converting biomass into this compound is a key research focus. This includes the exploration of novel microbial strains and enzymes with high catalytic efficiency and the design of integrated biorefinery concepts where waste streams can be valorized. The ultimate goal is to establish a sustainable value chain for this compound, from renewable raw materials to high-performance bio-based products.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 4-hydroxyhexanoic acid in bacterial polyhydroxyalkanoate (PHA) polymers?

Gas chromatography (GC) coupled with mass spectrometry or flame ionization detection is the primary method for quantifying this compound in PHA matrices. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is used to confirm monomer composition and structural incorporation into the polymer backbone. For example, Valentin et al. (1994) employed GC to identify this compound as a constituent in PHAs synthesized by recombinant Pseudomonas putida and Alcaligenes eutrophus strains, achieving molar fractions up to 47% .

Q. Which bacterial strains are capable of biosynthesizing this compound-containing PHAs, and under what conditions?

Wild-type aerobic Gram-negative bacteria, such as Rhodococcus ruber, show limited this compound incorporation (<1.3 mol%). However, recombinant strains like P. putida GPp104 and A. eutrophus PHB−4, engineered with Thiocapsa pfennigii PHA synthase genes, achieve higher incorporation (up to 47 mol%) when cultured under nitrogen starvation with this compound as the sole carbon source. Optimal conditions include pH 7.0, 30°C, and 48–72 hours of fermentation .

Advanced Research Questions

Q. How can genetic engineering improve this compound incorporation into PHAs, and what are the key enzymatic bottlenecks?

Heterologous expression of PHA synthase genes (e.g., phaC from T. pfennigii) enhances substrate specificity for this compound. Directed evolution of these enzymes to broaden substrate range or increase catalytic efficiency is a common strategy. For instance, Valentin et al. (1994) demonstrated that plasmid-borne phaC in P. putida GPp104 significantly increased this compound content compared to wild-type strains . Metabolic engineering to block competing pathways (e.g., β-oxidation) may further improve yields.

Q. Why does this compound molar fraction vary significantly across bacterial species (e.g., 47% in P. putida vs. 1.4% in A. eutrophus)?

Variability arises from differences in substrate uptake efficiency, intracellular CoA-pool availability, and enzyme kinetics of PHA synthases. P. putida exhibits superior carbon flux toward this compound activation and polymerization due to its native β-oxidation pathway compatibility. In contrast, A. eutrophus may prioritize shorter-chain monomers like 3-hydroxybutyrate . Strain-specific regulatory networks and redox balance also influence monomer selectivity.

Q. What metabolic pathways are involved in this compound assimilation and conversion into PHAs?

this compound is activated to its CoA-thioester via acyl-CoA synthetases before polymerization by PHA synthase. In recombinant strains, the phaC gene product catalyzes the esterification of (R)-3-hydroxyacyl-CoA monomers. Isotopic labeling studies suggest that this compound may also undergo partial β-oxidation to form 3-hydroxy intermediates, which are subsequently redirected toward PHA synthesis .

Q. How can researchers address reproducibility challenges in PHA monomer composition analysis?

Standardize protocols for:

  • Culture conditions : Fixed carbon/nitrogen ratios, pH, and temperature.
  • Extraction : Use chloroform/methanol (2:1 v/v) for PHA recovery.
  • Data normalization : Report molar fractions relative to total polymer weight. Valentin et al. (1994) highlighted inter-strain variability, recommending triplicate experiments and statistical validation (e.g., ANOVA) to distinguish technical noise from biological differences .

Q. What methodologies are recommended for assessing this compound toxicity in bacterial systems?

Toxicity screening should include:

  • Growth kinetics : Measure OD600_{600} under increasing this compound concentrations (0–10 g/L).
  • Metabolic activity : ATP assays or resazurin-based viability staining.
  • Membrane integrity : Fluorescent probes (e.g., propidium iodide). While specific toxicological data for this compound is limited, analogous hydroxy acids (e.g., 3-hydroxyoctanoic acid) show dose-dependent membrane disruption, requiring LC50_{50} determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.